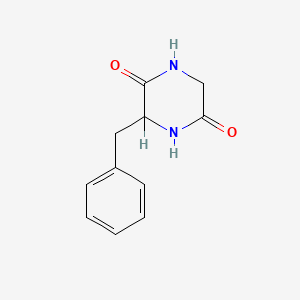

3-Benzyl-piperazine-2,5-dione

概要

説明

シクロ(フェニルアラニン-グリシン)は、シクロ(Phe-Gly)としても知られており、フェニルアラニンとグリシンのアミノ酸からなる環状ジペプチドです。この化合物は、最小の環状ペプチドである2,5-ジケトピペラジン類に属します。 シクロ(フェニルアラニン-グリシン)は、抗菌性や抗がん性など、生物活性が知られています .

準備方法

合成経路と反応条件

シクロ(フェニルアラニン-グリシン)は、線状ジペプチドであるフェニルアラニン-グリシンの環化によって合成できます。環化反応は、通常、フェニルアラニンのカルボキシル基とグリシンのアミノ基の間のペプチド結合形成を伴います。 この反応は、ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を穏やかな条件下で使用することで促進できます .

工業生産方法

工業的な環境では、シクロ(フェニルアラニン-グリシン)は発酵プロセスによって生産できます。 例えば、シナノキに関連する内生菌ストレプトマイセスYIM 64018の培養液から分離できます . 発酵プロセスには、ストレプトマイセス株を適切な培地で培養し、続いて化合物を抽出および精製することが含まれます。

化学反応の分析

Reduction of Carbonyl Groups

The two carbonyl groups in 3-benzyl-piperazine-2,5-dione can be selectively reduced to yield piperazine derivatives.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH (THF, reflux) | (3S,6S)-3-Benzylpiperazine | 85% | |

| NaBH/AcOH | Partial reduction; mixture observed | N/A |

Key Findings :

-

LiAlH reduces both carbonyls to hydroxyl groups, followed by elimination to form the fully saturated piperazine .

-

Stereochemical retention is observed at chiral centers during reduction.

Alkylation at C-3 and C-6 Positions

The enolate intermediates of this compound undergo regioselective alkylation.

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| LHMDS, R-Br (THF, −78°C) | Monoalkylated derivative at C-3 or C-6 | >90% trans | |

| KCO, alkyl halides (DMF) | Dialkylated derivatives | Moderate |

Key Findings :

Halogenation and Nucleophilic Substitution

Radical halogenation introduces halogens at C-3/C-6, enabling further functionalization.

| Reaction Step | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Bromination | NBS, CCl, light | 3-Bromo-3-benzyl-DKP | |

| Displacement with Nu (e.g., SH) | Nu, base (e.g., EtN) | 3-Thioether derivatives |

Key Findings :

Aldol Condensation

The compound undergoes base-catalyzed aldol reactions with aromatic aldehydes.

| Aldehyde | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | KCO, DMF | 3-Benzyl-6-(4-methoxybenzylidene)-DKP | Z-configured | |

| Vanillin | Microwave irradiation | Heterodimeric benzylidene-DKP | Mixture |

Key Findings :

Hydrogenation of Exocyclic Alkenes

Benzylidene derivatives can be hydrogenated to saturated analogs.

| Catalyst/Reagents | Product | Isomer Ratio (cis:trans) | Source |

|---|---|---|---|

| H, Pd/C (MeOH) | cis-3-Benzyl-6-(4-methoxybenzyl)-DKP | 3:1 | |

| PtO, H (EtOAc) | Partial reduction; retains alkene | N/A |

Key Findings :

Oxidation and Hydrolysis

The benzyl group and acetoxyl substituents undergo oxidative transformations.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidative deprotection | DDQ (CHCl) | 3-Benzyl-DKP with free hydroxyl | |

| Acidic hydrolysis | HCl (aq.), reflux | Ring-opened dipeptide derivative |

Key Findings :

-

DDQ selectively oxidizes benzyl ethers without affecting the DKP core.

-

Acid hydrolysis cleaves the diketopiperazine ring, yielding linear dipeptides .

N-Alkylation and Acylation

The lactam nitrogen undergoes alkylation or acylation under basic conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, R-X (DMF) | N-Alkylated derivatives | 60–75% | |

| AcO, pyridine | N-Acetyl-3-benzyl-DKP | 88% |

Key Findings :

科学的研究の応用

Anticancer Activity

Recent studies highlight the anticancer potential of 3-Benzyl-piperazine-2,5-dione and its derivatives. A notable study demonstrated that a specific derivative of this compound exhibited significant growth inhibition against human pancreatic cancer cell lines, AsPC-1 and SW1990, with an IC50 value of approximately 6 μM . The mechanism of action involves the modulation of oncogenic pathways, as evidenced by the compound's ability to decrease phosphorylation levels of ERK and AKT proteins while increasing cleaved PARP levels, indicating induction of apoptosis in cancer cells .

The structure-activity relationship (SAR) studies conducted on various derivatives suggest that modifications to the benzyl group and other substituents can significantly enhance their bioactivity against cancer cells. These findings pave the way for further exploration into this compound as a lead compound for developing new anticancer agents .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. The piperazine-2,5-dione scaffold is known for its role in inhibiting bacterial communication mechanisms such as quorum sensing. This property can be exploited to develop treatments targeting bacterial biofilms, which are often resistant to conventional antibiotics . Compounds based on this scaffold have shown promise in inhibiting biofilm formation, thereby potentially treating infections caused by biofilm-forming bacteria .

Reagent in Organic Synthesis

This compound serves as an important reagent in organic synthesis. It is utilized for the preparation of C-alkylated derivatives of glycine and other amino acids through methods that involve N-alkylation and acylation reactions. The diketopiperazine structure provides a protective framework for the synthesis of unnatural amino acids with defined stereochemistry . This versatility makes it a valuable building block for creating complex molecules in medicinal chemistry.

Summary of Findings

The applications of this compound span therapeutic areas and synthetic methodologies:

作用機序

シクロ(フェニルアラニン-グリシン)は、さまざまな分子標的と経路を通じてその効果を発揮します。この化合物の抗菌活性は、細菌の細胞膜を破壊し、必須酵素を阻害する能力に起因します。 抗がん活性は、がん細胞のアポトーシス(プログラムされた細胞死)の誘導と細胞増殖の阻害に関与すると考えられています . これらのプロセスに関与する正確な分子標的と経路はまだ調査中です。

類似化合物との比較

シクロ(フェニルアラニン-グリシン)は、以下のものなどの他の類似の環状ジペプチドと比較できます。

シクロ(チロシン-グリシン): 構造は似ていますが、フェニルアラニンの代わりにチロシンを含んでいます。

シクロ(アラニン-フェニルアラニン): グリシンの代わりにアラニンを含んでいます。

シクロ(フェニルアラニン-バリン): グリシンの代わりにバリンを含んでいます.

独自性

シクロ(フェニルアラニン-グリシン)は、フェニルアラニンとグリシンの特定の組み合わせにより独自性があり、独特な生物活性と化学的性質を有します。 その抗菌活性と抗がん活性は、科学研究と潜在的な治療用途において特に価値があります .

生物活性

3-Benzyl-piperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives characterized by a piperazine ring with a benzyl group and carbonyl groups at the 2 and 5 positions. Its unique stereochemistry contributes to its biological properties, making it a valuable scaffold for drug development.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-3-Benzyl-piperazine-2,5-dione | Chiral compound with benzyl and carbonyl groups | Exhibits diverse biological activities |

| (S)-3-Benzyl-piperazine-2,5-dione | Enantiomer with similar structure | Different biological activity profile |

| 1-Benzylpiperazine | Lacks the diketopiperazine structure | Varies significantly in pharmacology |

| 3-Methylpiperazine-2,5-dione | Lacks the benzyl group | Different reactivity characteristics |

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets. Research indicates that this compound can act as an inhibitor or activator of specific enzymes and receptors. The piperazine ring and benzyl group are crucial for binding to active sites, influencing pathways related to:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Regulation : Affecting metabolic processes within cells.

- Cellular Communication : Interacting with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that certain tryptamine-piperazine-2,5-dione conjugates exhibited significant growth inhibition against human pancreatic cancer cell lines (AsPC-1 and SW1990) with IC50 values around 6 μM . These compounds demonstrated selective inhibitory effects on cancer cells while sparing normal pancreatic duct cells, suggesting a favorable therapeutic index.

Antiviral Properties

Additionally, research indicates that derivatives of this compound may possess antiviral properties. Compounds derived from this scaffold have shown potential in inhibiting viral replication through interactions with viral enzymes or host cell receptors involved in viral entry.

Algicidal Activity

Another area of investigation involves the algicidal properties of this compound. It has been identified as one of the compounds responsible for algicidal effects against harmful algal blooms, indicating its potential application in environmental biotechnology .

Case Studies

- Pancreatic Cancer Research : A study synthesized a series of tryptamine-piperazine derivatives that included this compound. The lead compound showed potent anti-proliferative activity against pancreatic cancer cell lines and decreased phosphorylation of oncogenic proteins such as ERK and AKT .

- Neurotransmitter Modulation : Investigations into similar piperazine derivatives suggest that they can modulate serotonin and dopamine pathways, which could inform future studies on the neuropharmacological effects of this compound.

特性

IUPAC Name |

3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964640 | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-75-2 | |

| Record name | 3-Benzyl-piperazine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。